![molecular formula C8H8N4O4 B14148795 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine CAS No. 5407-76-1](/img/structure/B14148795.png)
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine is a compound that belongs to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections. This compound is characterized by the presence of a nitrofuran ring, which is responsible for its antibacterial properties .
Vorbereitungsmethoden
The synthesis of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1,3-oxazolidin-2-imine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can undergo oxidation to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine has several scientific research applications:
Wirkmechanismus
The antibacterial activity of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine is primarily due to the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates interact with bacterial DNA and proteins, leading to the inhibition of bacterial growth and cell death . The molecular targets and pathways involved include DNA synthesis inhibition and disruption of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine include other nitrofuran derivatives such as nitrofurantoin and furazolidone. These compounds also exhibit broad-spectrum antibacterial activity but may differ in their specific mechanisms of action and spectrum of activity . The uniqueness of this compound lies in its specific structure, which contributes to its distinct reactivity and antibacterial properties .
Eigenschaften
CAS-Nummer |
5407-76-1 |
|---|---|
Molekularformel |
C8H8N4O4 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C8H8N4O4/c9-8-11(3-4-15-8)10-5-6-1-2-7(16-6)12(13)14/h1-2,5,9H,3-4H2/b9-8?,10-5+ |
InChI-Schlüssel |
JDGUEERJNDLTTL-VRPAOUSYSA-N |
Isomerische SMILES |
C1COC(=N)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1COC(=N)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
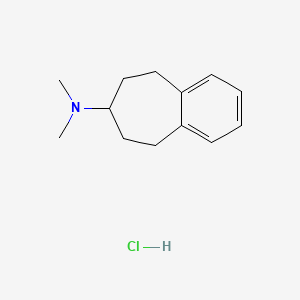
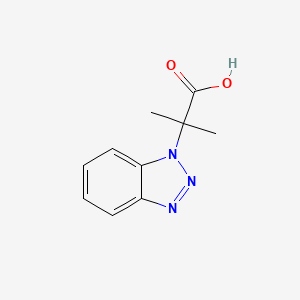
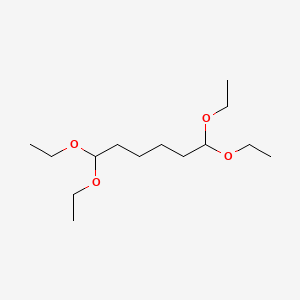
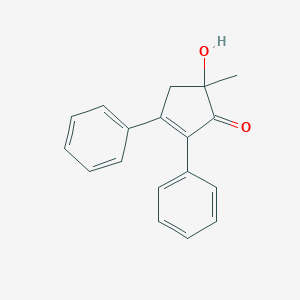
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)
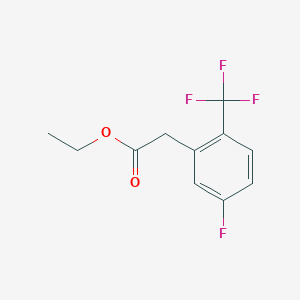
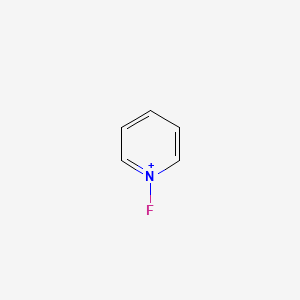
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
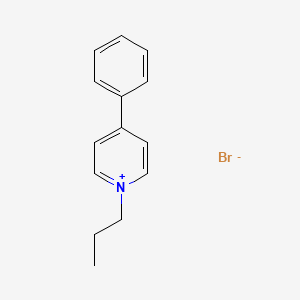
![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)
